1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride
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Description
The compound "1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride" is a derivative of ethanamine featuring a bromo-fluorophenyl moiety. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and potential applications are discussed, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related brominated ethanamine compounds is described in the literature. For instance, the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide is achieved by reacting ethan-1-ol-2-amine hydrochloride with HBr at elevated temperatures, followed by purification through fractional vacuum sublimation . This method could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate fluorophenyl precursor.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated using both experimental and theoretical methods, including Gaussian09 software . The geometrical parameters of this compound were found to be in agreement with X-ray diffraction data, suggesting that similar computational methods could be used to predict the structure of "this compound."
Chemical Reactions Analysis
The reactivity of bromophenyl compounds is highlighted in the literature. For example, the 9-(4-bromophenyl)-9-fluorenyl group is used as a safety-catch nitrogen protecting group, which can be activated and then cleaved under mild conditions . This suggests that the bromophenyl moiety in "this compound" may also offer unique reactivity that could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated compounds are well-documented. For instance, the synthesis and characterization of various polyethers based on bromo- and fluoro-substituted phenyl ethanes demonstrate how these substituents affect phase transition temperatures and thermodynamic parameters . Such data can provide a foundation for understanding the properties of "this compound," including its potential liquid crystalline behavior.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVHOOLJEWKAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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